tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to the pyrrolidine ring. The stereochemistry of the compound is specified by the (2R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of the Methoxy Group: The methoxy group can be introduced through an O-methylation reaction using reagents such as methyl iodide (MeI) or dimethyl sulfate (DMS).
Formation of the Tert-Butyl Ester: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable activating agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: N-bromosuccinimide (NBS), radical initiators, amines, thiols, alkoxides.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted pyrrolidines.
Oxidation: Formation of carbonyl-containing pyrrolidines.
Reduction: Formation of alcohol-containing pyrrolidines.
Scientific Research Applications
Tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (2R,4R)-2-(chloromethyl)-4-methoxypyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Tert-butyl (2R,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Properties
CAS No. |
2703749-40-8 |
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Molecular Formula |
C11H20BrNO3 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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